molecular formula C18H15Cl2N3O2 B3018234 (5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)methyl N-(4-chlorophenyl)carbamate CAS No. 318248-37-2

(5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)methyl N-(4-chlorophenyl)carbamate

Cat. No.: B3018234
CAS No.: 318248-37-2
M. Wt: 376.24
InChI Key: WEQIYRYMWSQGKJ-UHFFFAOYSA-N
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Description

The compound (5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)methyl N-(4-chlorophenyl)carbamate is a synthetic organic molecule that belongs to the class of pyrazole derivatives. Pyrazoles are known for their wide range of biological activities and are often used as building blocks in medicinal chemistry . This particular compound features a pyrazole ring substituted with a chloro, methyl, and phenyl group, and is further linked to a carbamate group substituted with a chlorophenyl group.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)methyl N-(4-chlorophenyl)carbamate One common method involves the cyclocondensation of hydrazine with a β-diketone to form the pyrazole ring . The resulting pyrazole derivative is then reacted with chloroformate and an amine to introduce the carbamate group .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity. The reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

(5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)methyl N-(4-chlorophenyl)carbamate: undergoes various chemical reactions including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazole N-oxides, while reduction can produce amino derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)methyl N-(4-chlorophenyl)carbamate: is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications .

Properties

IUPAC Name

(5-chloro-1-methyl-3-phenylpyrazol-4-yl)methyl N-(4-chlorophenyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15Cl2N3O2/c1-23-17(20)15(16(22-23)12-5-3-2-4-6-12)11-25-18(24)21-14-9-7-13(19)8-10-14/h2-10H,11H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEQIYRYMWSQGKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C(=N1)C2=CC=CC=C2)COC(=O)NC3=CC=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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